Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC14916593
Molecular Formula: C25H26N2O3
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O3 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-13-18(17-9-5-4-6-10-17)14-21(28)23(20)24(22)19-11-7-8-12-26-19/h4-12,15,18,24,27H,13-14H2,1-3H3 |
| Standard InChI Key | ZODWQFAIAWXTOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC(C)C |
Introduction
Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a pyridine ring and various functional groups, contribute to its chemical reactivity and biological properties.
Synthesis
The synthesis of Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. Common reagents include bases for deprotonation and acids for esterification. The process requires specific catalysts and controlled conditions to optimize yield and purity.
Biological Activities
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Mechanism of Action: This compound may act as an inhibitor for certain enzymes or receptors related to inflammation or cancer pathways. Its interaction with specific molecular targets modulates their activity and influences cellular processes.
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Potential Applications: Due to its potential biological activities, it is primarily studied in the fields of medicinal chemistry and organic synthesis for drug development.
Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Structural Differences: The main difference is the position of the pyridine ring (pyridin-3-yl vs. pyridin-2-yl) and the alkyl group attached to the ester (propyl vs. propan-2-yl).
Data Comparison Table
| Compound | Molecular Formula | Molecular Weight | Pyridine Ring Position | Alkyl Group |
|---|---|---|---|---|
| Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Not specified | Approximately 320.37 g/mol | Pyridin-2-yl | Propan-2-yl |
| Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C25H26N2O | 402.5 g/mol | Pyridin-3-yl | Propyl |
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